

An In-depth Technical Guide to 4CzTPN: A Key Material in Advanced Optoelectronics

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Compound of Interest

Compound Name:	4CzTPN
CAS No.:	1416881-53-2
Cat. No.:	B3027859

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Introduction

2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene, commonly known as **4CzTPN**, is a prominent organic compound that has garnered significant attention in the field of materials science and optoelectronics.[1][2] It belongs to a class of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity into light.[1][3] This property makes **4CzTPN** a critical component, particularly as a green dopant, in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][4] Its unique donor-acceptor architecture, where four electron-donating carbazole units are linked to a central electron-accepting dicyanobenzene core, is fundamental to its remarkable photophysical properties.[3][5]

Chemical Structure

The molecular structure of **4CzTPN** consists of a central benzene ring substituted with two cyano groups in a para configuration and four carbazole moieties. This specific arrangement distinguishes it from its isomers, 4CzPN (ortho substitution) and 4CzIPN (meta substitution).[1][2] The steric hindrance among the bulky carbazole units leads to a twisted conformation,

which is crucial for achieving the small energy gap between its singlet and triplet excited states required for TADF.[6]

Caption: Chemical structure of **4CzTPN**.

Core Properties and Data

The efficacy of **4CzTPN** in optoelectronic applications is rooted in its distinct photophysical and electrochemical characteristics. A summary of its key quantitative data is provided below.

Property	Value	Reference
Full Chemical Name	2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene	[1]
CAS Number	1416881-53-2	[1]
Chemical Formula	C ₅₆ H ₃₂ N ₆	[1]
Molecular Weight	788.27 g/mol	[1]
Appearance	Orange powder/crystals	[1][2]
Melting Point	> 360 °C	[1][2]
Absorption (λ _{max})	328, 344, 485 nm (in toluene)	[1][2]
Fluorescence (λ _{em})	538 nm (in toluene)	[1][2]
HOMO Level	5.73 eV	[1]
LUMO Level	2.82 eV	[1]
Triplet Energy (T ₁)	2.15 eV	[1]

Experimental Protocols

General Synthesis of **4CzTPN**

The synthesis of **4CzTPN** typically involves a nucleophilic aromatic substitution reaction. While a specific, detailed protocol for **4CzTPN** is not readily available in the provided search results, a representative procedure can be adapted from the well-documented synthesis of its isomer,

4CzIPN (1,2,4,5-tetrakis(carbazol-9-yl)-3,6-dicyanobenzene). The core principle is the reaction of a tetra-halogenated dicyanobenzene with carbazole in the presence of a strong base.

Materials:

- Tetrafluoroterephthalonitrile (or other tetra-halogenated 1,4-dicyanobenzene)
- 9H-Carbazole
- A strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium carbonate)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Preparation: A flame-dried, two- or three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. The apparatus is purged with an inert gas (Argon or Nitrogen).
- Deprotonation of Carbazole: An excess of 9H-carbazole (typically 4.4 equivalents) is dissolved in the anhydrous solvent within the flask. The solution is cooled in an ice bath. The strong base (e.g., NaHMDS, 4.2 equivalents) is added dropwise to the solution to deprotonate the carbazole, forming the carbazolide anion. The mixture is stirred for a period at room temperature to ensure complete reaction.
- Nucleophilic Substitution: Tetrafluoroterephthalonitrile (1 equivalent) is added to the reaction mixture.
- Reaction: The mixture is heated to reflux and maintained at this temperature for 24-72 hours, under an inert atmosphere. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically through a series of steps which may include washing with various solvents

(e.g., water, methanol, acetone, hexane) to remove unreacted starting materials and byproducts.[7] For high-purity material required for electronic devices, the product is often further purified by sublimation.[1][4]

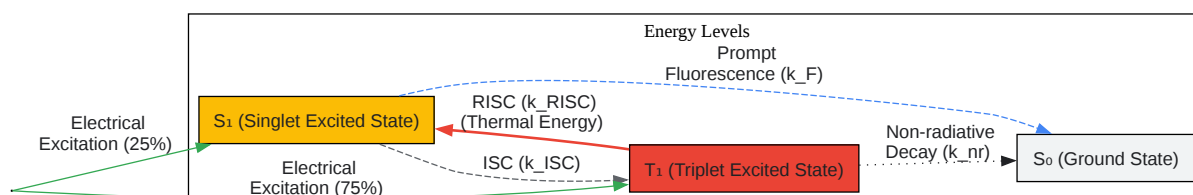
Mechanism of Action and Applications

The primary application of **4CzTPN** stems from its ability to undergo Thermally Activated Delayed Fluorescence. This process is crucial for overcoming the limitations of conventional fluorescent materials in OLEDs, where a significant portion of electrical energy is typically lost through non-emissive triplet excitons.

The TADF Mechanism

In an OLED, the recombination of electrons and holes generates excited states (excitons) in both singlet (25%) and triplet (75%) configurations. In standard fluorescent materials, only the singlet excitons can emit light rapidly, while the triplet excitons decay non-radiatively. TADF materials like **4CzTPN** provide a pathway to convert these non-emissive triplet excitons into emissive singlet excitons.

This is achieved through a process called Reverse Intersystem Crossing (RISC). Due to the small energy difference between the lowest singlet (S_1) and triplet (T_1) states (ΔE_{ST}) in **4CzTPN**, triplet excitons can be thermally promoted to the singlet state. These up-converted excitons can then decay radiatively, emitting light as delayed fluorescence. This mechanism allows for the harvesting of nearly all excitons, leading to theoretical internal quantum efficiencies of up to 100%.



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Caption: The Thermally Activated Delayed Fluorescence (TADF) cycle.

Key Applications

- **OLEDs:** **4CzTPN** is primarily used as a green emitting dopant in the emissive layer of TADF-OLEDs. These devices exhibit high efficiency, good color purity, and enhanced brightness.[4]
- **Photocatalysis:** Beyond OLEDs, TADF molecules like **4CzTPN** and its isomers are gaining traction as metal-free organic photocatalysts for a variety of chemical transformations.[8] Their long-lived excited states and suitable redox potentials enable them to facilitate reactions under visible light irradiation.[8]
- **Derivatives in Research:** The core structure of **4CzTPN** has been modified to create a range of derivatives such as **4CzTPN-Ph**, **4CzTPN-Me**, and **4CzTPN-tBu**. [6][9][10] These modifications, like adding bulky side groups, are used to fine-tune the material's properties, such as its emission color, solubility, and thermal stability, to optimize performance in specific applications.[6][9]

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